5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S833379
CAS No.
1261365-60-9
M.F
C13H13F3N2Si
M. Wt
282.341
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H...

CAS Number

1261365-60-9

Product Name

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

trimethyl-[2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]ethynyl]silane

Molecular Formula

C13H13F3N2Si

Molecular Weight

282.341

InChI

InChI=1S/C13H13F3N2Si/c1-19(2,3)7-5-9-10-4-6-17-12(10)18-8-11(9)13(14,15)16/h4,6,8H,1-3H3,(H,17,18)

InChI Key

NWYBHFXLBJIPMT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1C(F)(F)F

Synonyms

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
  • C-C Bond Formation

    The terminal alkyne moiety (-C≡C-Si(CH3)3) in TMSEP allows it to participate in various coupling reactions to form new carbon-carbon bonds. Sonogashira coupling with aryl or vinyl halides could be a strategy to introduce complex aromatic or unsaturated functionalities into the molecule []. Additionally, the alkyne can undergo cycloaddition reactions with azides or strained alkenes to form heterocyclic rings [].

  • Trifluoromethyl Group Effects

    The presence of the trifluoromethyl group (-CF3) can influence the reactivity of the molecule in several ways. It can act as a mild electron withdrawing group, affecting the electronic properties of the neighboring pyridine ring. This can be beneficial for certain reactions where controlled reactivity is desired []. Additionally, the trifluoromethyl group can enhance the lipophilicity (fat solubility) of the molecule, which might be advantageous for applications in medicinal chemistry [].

  • Protecting Group Chemistry

    The trimethylsilyl group (Si(CH3)3) can function as a protecting group for the alkyne moiety. This allows for selective functionalization of other parts of the molecule while keeping the alkyne intact. The trimethylsilyl group can be readily removed under specific reaction conditions to reveal the free alkyne for further transformations [].

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a trimethylsilyl ethynyl substituent. Its molecular formula is C11H10F3NC_{11}H_{10}F_3N with a molecular weight of approximately 227.2 g/mol. The compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Typical of pyrrolopyridines, including:

  • Substitution Reactions: The presence of the trifluoromethyl group can enhance electrophilicity, allowing for nucleophilic substitution.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form more complex structures.
  • Acid-Catalyzed Reactions: Under acidic conditions, it can be transformed into other nitrogen-containing heterocycles, as demonstrated in studies involving similar compounds .

5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine exhibits noteworthy biological activities:

  • Anticancer Properties: Research indicates that derivatives of pyrrolopyridines can inhibit specific cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation, particularly protein kinases .
  • Neuroprotective Effects: Some studies suggest that related compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

The synthesis of 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through multiple methods:

  • Starting Materials: The synthesis typically begins with 4-bromo-1H-pyrrolo[2,3-b]pyridine and trimethylsilylacetylene.
  • Reagents and Conditions: A common method involves using palladium catalysts in the presence of a base like triethylamine under an inert atmosphere. The reaction is often carried out in solvents such as tetrahydrofuran or dimethylformamide at elevated temperatures .
  • Purification: Post-reaction purification is usually performed via column chromatography to isolate the desired product.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting cancer and other diseases.
  • Material Science: Its unique electronic properties may find applications in organic electronics or as precursors for advanced materials.
  • Chemical Research: It serves as a valuable intermediate in synthesizing more complex organic molecules.

Interaction studies involving 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity with various biological targets:

  • Protein Kinases: The compound has been shown to interact with specific protein kinases, inhibiting their activity and providing insights into its mechanism of action against cancer cells.
  • Receptor Binding: Studies indicate potential interactions with neurotransmitter receptors, which may explain its neuroprotective effects.

Several compounds share structural similarities with 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity ScoreUnique Features
5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine1150618-36-20.84Contains bromine instead of trimethylsilyl group
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine932406-36-50.84Chlorine substitution at the sixth position
N-Methyl-5-(trifluoromethyl)pyridin-2-amine937602-15-80.83Methylated nitrogen atom
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine869335-75-10.82Chlorine at the fourth position

Uniqueness

The unique combination of the trifluoromethyl and trimethylsilyl ethynyl groups distinguishes this compound from others in its class. This structural configuration may enhance its biological activity and solubility properties compared to similar compounds.

Wikipedia

5-(Trifluoromethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-15

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